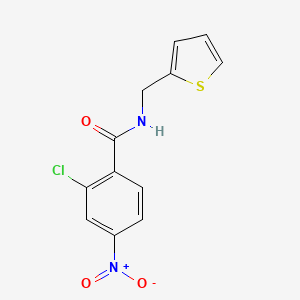
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide, also known as IMP-MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and other biological targets. In
科学研究应用
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is as a tool compound for studying the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit a variety of enzymes, including carbonic anhydrases and metalloproteases, and has been used to study the structure-activity relationships of sulfonamides.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide involves the inhibition of enzymes and other biological targets through the formation of a covalent bond with the target molecule. This covalent bond results in the irreversible inhibition of the target molecule, leading to a decrease in its activity. The exact mechanism of action of this compound may vary depending on the specific target molecule being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific target molecule being inhibited. In general, sulfonamides such as this compound have been shown to have anti-inflammatory, antibacterial, and antitumor effects. These effects are thought to be due to the inhibition of enzymes and other biological targets involved in these processes.
实验室实验的优点和局限性
One of the primary advantages of using N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its high potency and specificity for certain target molecules. This allows for the selective inhibition of specific enzymes or other biological targets, which can be useful for studying their role in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the study of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide and other sulfonamides. One potential direction is the development of new sulfonamide compounds with improved potency and specificity for specific target molecules. Another potential direction is the use of sulfonamides as tools for studying the role of enzymes and other biological targets in various disease processes. Finally, the development of new methods for the synthesis and purification of sulfonamides may also be an area of future research.
合成方法
The synthesis of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with methylthiobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is typically around 70-80%, and the purity of the final product can be verified by analytical techniques such as NMR spectroscopy or HPLC.
属性
IUPAC Name |
4-methylsulfanyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(2)13-4-6-14(7-5-13)17-21(18,19)16-10-8-15(20-3)9-11-16/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMPJGJOSOHPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
